1-Bromo-4-(cyclopentyloxy)benzene is an organic compound characterized by a bromine atom and a cyclopentyloxy substituent on a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 241.13 g/mol. This compound is of interest in various fields, including synthetic organic chemistry and medicinal chemistry, due to its unique structural features that influence its reactivity and potential applications.
The compound can be synthesized through various methods, often involving electrophilic aromatic substitution reactions. It is commercially available from chemical suppliers and can also be found in research databases such as PubChem and BenchChem.
1-Bromo-4-(cyclopentyloxy)benzene belongs to the class of halogenated aromatic compounds, specifically bromobenzenes. It is categorized under organic compounds with functional groups that include ethers due to the presence of the cyclopentyloxy group.
The synthesis of 1-Bromo-4-(cyclopentyloxy)benzene typically involves the following steps:
The molecular structure of 1-Bromo-4-(cyclopentyloxy)benzene features a bromine atom attached to the para position of a benzene ring, with a cyclopentyloxy group at the para position relative to the bromine. The structure can be represented as follows:
C1CCC(C1)OC2=C(C=C(C=C2)Br)C=1
ILLQRHZDICIFRQ-UHFFFAOYSA-N
1-Bromo-4-(cyclopentyloxy)benzene can undergo various chemical reactions:
The mechanism of action for 1-Bromo-4-(cyclopentyloxy)benzene primarily involves its reactivity as an electrophile in substitution reactions. The presence of the bromine atom makes the aromatic ring more susceptible to nucleophilic attack, while the cyclopentyloxy group influences steric and electronic properties, potentially enhancing reactivity towards biological targets.
1-Bromo-4-(cyclopentyloxy)benzene has several scientific uses:
CAS No.: 1306-05-4
CAS No.: 13568-33-7
CAS No.:
CAS No.: 31520-97-5
CAS No.: 67124-09-8
CAS No.: